molecular formula C10H8FN3O2 B1440388 5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carboxamide CAS No. 1217863-04-1

5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carboxamide

Cat. No. B1440388
M. Wt: 221.19 g/mol
InChI Key: BSNOBRWMGRECQS-UHFFFAOYSA-N
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Description

“5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carboxamide” is a compound that is not well-documented in the literature. It is a derivative of aminoflavone, a fluorinated diaminoflavone analog with significant antiproliferative activity in a variety of human tumor cell lines .

Scientific Research Applications

Overview of Oxazole Derivatives

Oxazoles, such as 5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carboxamide, are heterocyclic compounds characterized by a five-membered ring containing both oxygen and nitrogen atoms. These compounds are crucial in the synthesis of various pharmacological agents, including those with anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory properties. The flexibility of the oxazole ring allows for diverse substitutions, making it a valuable scaffold for the development of novel therapeutic agents. Oxazole derivatives have shown promising potential in both preclinical and clinical evaluations, highlighting their significance in medicinal chemistry (Kaur et al., 2018).

Chemical Synthesis and Transformations

Research into oxazole derivatives includes the exploration of their synthesis, chemical, and biological properties. For instance, 4-phosphorylated derivatives of 1,3-azoles, which include oxazoles, have been studied for their synthesis methods as well as their chemical and biological activities. These derivatives are noted for their various types of biological activity, such as insectoacaricidal, anti-blastic, sugar-lowering, and neurodegenerative effects, underscoring the therapeutic potential of oxazole compounds in diverse medical applications (Abdurakhmanova et al., 2018).

properties

IUPAC Name

5-amino-2-(3-fluorophenyl)-1,3-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c11-6-3-1-2-5(4-6)10-14-7(8(12)15)9(13)16-10/h1-4H,13H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNOBRWMGRECQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=C(O2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801241506
Record name 5-Amino-2-(3-fluorophenyl)-4-oxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801241506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carboxamide

CAS RN

1217863-04-1
Record name 5-Amino-2-(3-fluorophenyl)-4-oxazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217863-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-(3-fluorophenyl)-4-oxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801241506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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